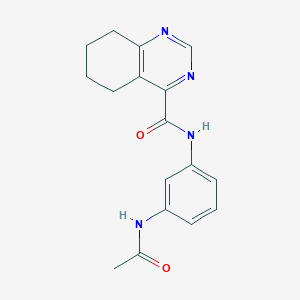
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as ATQ or Antiquitin, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrahydroquinazolines and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the inhibition of various enzymes and signaling pathways involved in cell growth, survival, and differentiation. N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide also inhibits the activity of protein kinases, which play a crucial role in cell signaling pathways. Additionally, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to induce the expression of tumor suppressor genes and to inhibit the expression of oncogenes.
Biochemical and Physiological Effects:
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiplatelet effects. N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress. Additionally, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit platelet aggregation and to have vasodilatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of using N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One area of research is the development of N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide derivatives with improved solubility and bioavailability. Another area of research is the study of N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in combination with other drugs for potential synergistic effects. Additionally, further research is needed to elucidate the mechanism of action of N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the condensation of 2-aminobenzamide with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds via a Mannich-type reaction, followed by cyclization to form the tetrahydroquinazoline ring. The final product is obtained by acetylation of the amine group with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its neuroprotective effects and its ability to improve cognitive function. In cardiovascular diseases, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have vasodilatory effects and to inhibit platelet aggregation.
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11(22)20-12-5-4-6-13(9-12)21-17(23)16-14-7-2-3-8-15(14)18-10-19-16/h4-6,9-10H,2-3,7-8H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFISEQWFYYFERN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-chloro-1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[4,3-b]quinoline](/img/structure/B2377251.png)
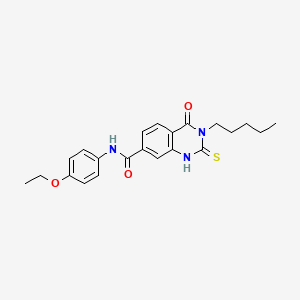
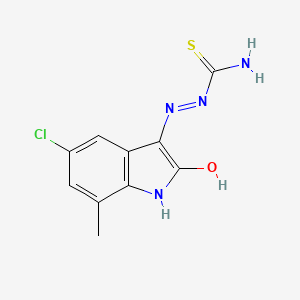
![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377254.png)
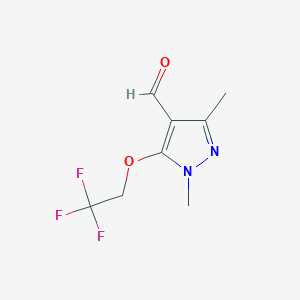
![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)

![methyl 3-[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate](/img/structure/B2377261.png)


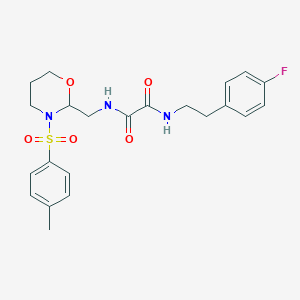
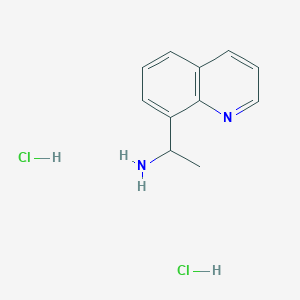
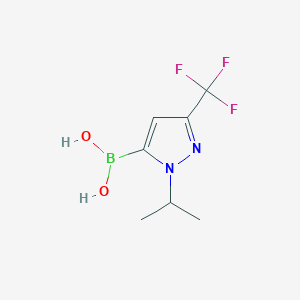
![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2377272.png)